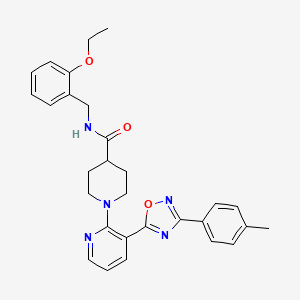
N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C29H31N5O3 and its molecular weight is 497.599. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine ring : Known for its presence in various pharmacologically active compounds.
- Oxadiazole moiety : Associated with diverse biological activities including antimicrobial and anticancer effects.
- Pyridine ring : Often contributes to the interaction with biological targets like receptors and enzymes.
1. Cholinesterase Inhibition
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Table 1: Inhibition Potency Against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound A | 0.052 ± 0.010 | 1.085 ± 0.035 |
| Reference Compound B | 0.907 ± 0.011 | TBD |
Note: TBD = To Be Determined based on further studies.
2. Neuroprotective Effects
The presence of the piperidine moiety in similar compounds has been linked to neuroprotective effects, suggesting that this compound may also exhibit such properties. In vitro studies show that derivatives with piperidine rings can protect neuronal cells from apoptosis induced by oxidative stress.
3. Antimicrobial Activity
Compounds with oxadiazole structures are noted for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, although specific data on this compound is still pending.
Study 1: Cholinesterase Inhibition Assay
In a study evaluating the cholinesterase inhibitory potential of various oxadiazole derivatives, the compound was tested alongside known inhibitors using Ellman's colorimetric method. The results indicated a promising profile for cholinesterase inhibition.
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the oxadiazole and piperidine rings significantly affect biological activity. Substituents on the phenyl ring were found to enhance or diminish activity against AChE and BChE.
Table 2: Structure–Activity Relationship Summary
| Substituent | Effect on AChE Activity | Effect on BChE Activity |
|---|---|---|
| -NO2 | Moderate | Poor |
| -OH | Good | Moderate |
| -CF3 | Poor | Good |
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-3-36-25-9-5-4-7-23(25)19-31-28(35)22-14-17-34(18-15-22)27-24(8-6-16-30-27)29-32-26(33-37-29)21-12-10-20(2)11-13-21/h4-13,16,22H,3,14-15,17-19H2,1-2H3,(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFYYECLQNPKII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














